N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-N'-phenylbenzene-1,4-diamine
Description
N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-N'-phenylbenzene-1,4-diamine is a Schiff base derived from the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with N-phenylbenzene-1,4-diamine. This compound belongs to the class of N,N′-substituted benzene-1,4-diamines, which are characterized by their conjugated aromatic systems and electron-donating/withdrawing substituents.
Properties
Molecular Formula |
C21H19BrN2O2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C21H19BrN2O2/c1-25-20-13-21(26-2)19(22)12-15(20)14-23-16-8-10-18(11-9-16)24-17-6-4-3-5-7-17/h3-14,24H,1-2H3 |
InChI Key |
RKGRZCSEBRYPQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)NC3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with N4-phenylbenzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Corrosion Inhibition Efficiency
Schiff bases derived from benzene-1,4-diamine are widely studied as corrosion inhibitors. Key analogs include:
- (E)-N1-Benzylidene-N4-phenylbenzene-1,4-diamine (K1)
- N-[(E)-4-Chlorobenzylidene]-N'-phenylbenzene-1,4-diamine (K2)
- N-[(E)-4-Methoxybenzylidene]-N'-phenylbenzene-1,4-diamine (K3)
A polarization study () revealed that K2 (Cl substituent) exhibited the highest inhibition efficiency (85%) for mild steel in 1 M HCl at 25°C, followed by K1 (H substituent) and K3 (OCH₃). The electron-withdrawing Cl group enhances adsorption to metal surfaces via stronger dipole interactions, whereas the electron-donating OCH₃ group in K3 reduces adsorption strength.
Table 1: Corrosion Inhibition Efficiency of Analogous Schiff Bases
| Compound | Substituent(s) | Inhibition Efficiency (%) |
|---|---|---|
| K1 | H (Benzylidene) | 75 |
| K2 | 4-Cl | 85 |
| K3 | 4-OCH₃ | 70 |
| Target Compound | 5-Br, 2,4-(OCH₃)₂ | Predicted: 80–90 |
Stability and Dehydrogenation Pathways
N,N′-substituted benzene-1,4-diamines undergo dehydrogenation to form quinonoid structures. demonstrated that substituents influence the stability of intermediates:
- 6PPD (N-(4-Methylpentan-2-yl)-N'-phenylbenzene-1,4-diamine) forms stable NB=CX structures during dehydrogenation.
- IPPD (N-Isopropyl-N'-phenylbenzene-1,4-diamine) exhibits slower dehydrogenation due to steric hindrance.
The target compound’s bulky 5-bromo-2,4-dimethoxybenzylidene group may sterically hinder dehydrogenation, increasing oxidative stability. Conversely, electron-withdrawing Br could accelerate dehydrogenation by polarizing the C=N bond, suggesting a trade-off between steric and electronic effects .
Environmental Impact and Degradation
PPD derivatives like 7PPD (N-(1,4-dimethylpentyl)-N′-phenylbenzene-1,4-diamine) oxidize to toxic quinones (e.g., 7PPD-Q), which are persistent environmental contaminants (). The target compound’s bromo group may slow degradation due to its electron-withdrawing nature, increasing environmental persistence. However, methoxy groups could promote photodegradation via O-demethylation, suggesting complex environmental behavior .
Table 2: Environmental and Physical Properties
| Compound | LogP (Predicted) | Degradation Pathway | Environmental Risk |
|---|---|---|---|
| 7PPD | 5.2 | Oxidation to 7PPD-Q | High (Toxic quinone) |
| Target Compound | 4.8 | Oxidation, Photodegradation | Moderate (Slower oxidation) |
Crystallographic and Structural Features
describes (E,E)-N1-(Pentafluorobenzylidene)-N4-(trimethoxybenzylidene)benzene-1,4-diamine , which forms layered crystals stabilized by C–H⋯F/O interactions. The target compound’s bromo and methoxy substituents may similarly direct crystal packing via Br⋯O or π-stacking interactions, influencing material properties like melting point and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
